Cas no 1494477-94-9 (2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine)

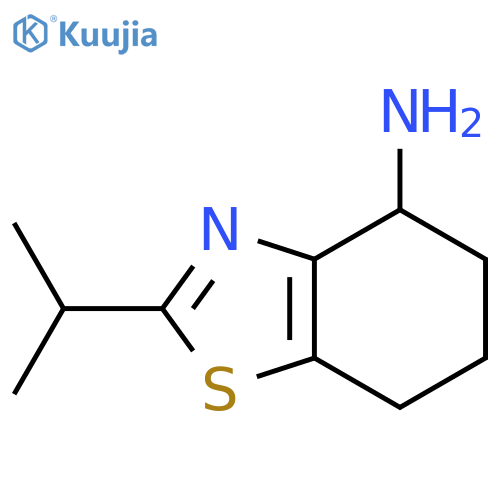

1494477-94-9 structure

商品名:2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine

2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine

- 4-Benzothiazolamine, 4,5,6,7-tetrahydro-2-(1-methylethyl)-

- 1494477-94-9

- EN300-1293542

- AKOS014305787

-

- インチ: 1S/C10H16N2S/c1-6(2)10-12-9-7(11)4-3-5-8(9)13-10/h6-7H,3-5,11H2,1-2H3

- InChIKey: LBWLVRYHQJSHMG-UHFFFAOYSA-N

- ほほえんだ: S1C2CCCC(N)C=2N=C1C(C)C

計算された属性

- せいみつぶんしりょう: 196.10341969g/mol

- どういたいしつりょう: 196.10341969g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 67.2Ų

じっけんとくせい

- 密度みつど: 1.111±0.06 g/cm3(Predicted)

- ふってん: 301.4±30.0 °C(Predicted)

- 酸性度係数(pKa): 7.86±0.20(Predicted)

2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1293542-500mg |

2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine |

1494477-94-9 | 500mg |

$877.0 | 2023-09-30 | ||

| Enamine | EN300-1293542-1000mg |

2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine |

1494477-94-9 | 1000mg |

$914.0 | 2023-09-30 | ||

| Enamine | EN300-1293542-10000mg |

2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine |

1494477-94-9 | 10000mg |

$3929.0 | 2023-09-30 | ||

| Enamine | EN300-1293542-1.0g |

2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine |

1494477-94-9 | 1g |

$0.0 | 2023-05-27 | ||

| Enamine | EN300-1293542-100mg |

2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine |

1494477-94-9 | 100mg |

$804.0 | 2023-09-30 | ||

| Enamine | EN300-1293542-5000mg |

2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine |

1494477-94-9 | 5000mg |

$2650.0 | 2023-09-30 | ||

| Enamine | EN300-1293542-50mg |

2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine |

1494477-94-9 | 50mg |

$768.0 | 2023-09-30 | ||

| Enamine | EN300-1293542-250mg |

2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine |

1494477-94-9 | 250mg |

$840.0 | 2023-09-30 | ||

| Enamine | EN300-1293542-2500mg |

2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine |

1494477-94-9 | 2500mg |

$1791.0 | 2023-09-30 |

2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

1494477-94-9 (2-(propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine) 関連製品

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬